7-Bromo-2,3-dimethyl-2H-indazole
Overview
Description
7-Bromo-2,3-dimethyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine at the 7th position and methyl groups at the 2nd and 3rd positions of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate certain kinases, which play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives are known to interact with various biochemical pathways, influencing a range of biological activities .
Result of Action
Indazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
7-Bromo-2,3-dimethyl-2H-indazole plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit phosphoinositide 3-kinase δ, an enzyme involved in cell signaling pathways . This interaction can modulate various cellular processes, including cell growth and survival. Additionally, this compound may interact with other proteins involved in inflammatory responses, showcasing its potential as an anti-inflammatory agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Furthermore, it can alter cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the binding of this compound to phosphoinositide 3-kinase δ results in the inhibition of this enzyme, thereby affecting downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that this compound remains relatively stable under standard laboratory conditions . Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the adverse effects become significant, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or lose biological activity . The metabolic flux of this compound can influence its overall efficacy and toxicity, making it crucial to understand its metabolic pathways for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues . Additionally, binding proteins may sequester this compound, affecting its bioavailability and distribution within the body.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dimethyl-2H-indazole typically involves the bromination of 2,3-dimethylindazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as copper or palladium may be used to facilitate the bromination reaction. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,3-dimethyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Products: Various substituted indazoles depending on the nucleophile used.
Oxidation Products: Indazole oxides or quinones.
Reduction Products: Dehalogenated indazoles.
Scientific Research Applications
7-Bromo-2,3-dimethyl-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
2,3-Dimethylindazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-2,3-dimethyl-2H-indazole: Similar structure but with chlorine instead of bromine, leading to variations in chemical properties and biological effects.
7-Bromo-1-methyl-2H-indazole: Methyl group at a different position, affecting its interaction with molecular targets.
Uniqueness: 7-Bromo-2,3-dimethyl-2H-indazole is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. The presence of bromine enhances its potential as a halogen bond donor, contributing to its binding affinity in biological systems .
Properties
IUPAC Name |
7-bromo-2,3-dimethylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-7-4-3-5-8(10)9(7)11-12(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMHWUFIOBSKJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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